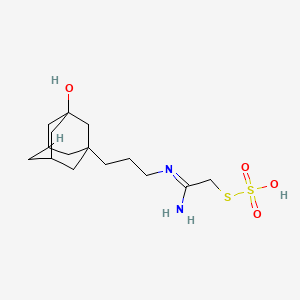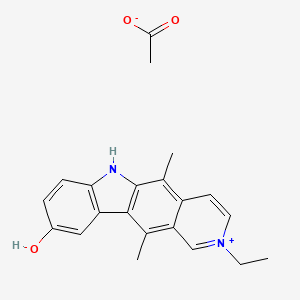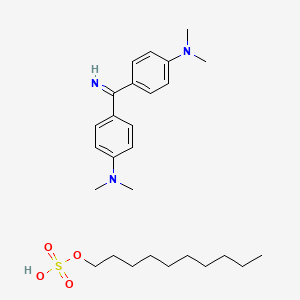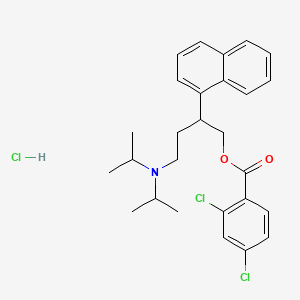
Benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride is a complex organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with dichloro groups, a bis(1-methylethyl)amino group, and a naphthalenyl butyl ester moiety. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride typically involves multiple steps:
Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is chlorinated to introduce the dichloro groups at the 2 and 4 positions.
Amidation: The bis(1-methylethyl)amine is then introduced through an amidation reaction, forming the 4-(bis(1-methylethyl)amino) derivative.
Esterification: The naphthalenyl butyl ester is synthesized through an esterification reaction, where the carboxylic acid group of the benzoic acid derivative reacts with the alcohol group of the naphthalenyl butanol.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the naphthalenyl moiety.
Reduction: Reduction reactions could target the dichloro groups or the ester linkage.
Substitution: The dichloro groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: May be studied for its biological activity or as a potential drug candidate.
Medicine: Could be explored for therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Possible use in the manufacture of specialty chemicals or materials.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
Similar Compounds
Benzoic acid derivatives: Compounds like 2,4-dichlorobenzoic acid or 4-aminobenzoic acid.
Naphthalenyl esters: Compounds such as naphthyl acetate or naphthyl butyrate.
Uniqueness
The unique combination of functional groups in benzoic acid, 2,4-dichloro-, 4-(bis(1-methylethyl)amino)-2-(1-naphthalenyl)butyl ester, hydrochloride gives it distinct chemical and biological properties, setting it apart from other similar compounds.
特性
CAS番号 |
119585-06-7 |
|---|---|
分子式 |
C27H32Cl3NO2 |
分子量 |
508.9 g/mol |
IUPAC名 |
[4-[di(propan-2-yl)amino]-2-naphthalen-1-ylbutyl] 2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C27H31Cl2NO2.ClH/c1-18(2)30(19(3)4)15-14-21(24-11-7-9-20-8-5-6-10-23(20)24)17-32-27(31)25-13-12-22(28)16-26(25)29;/h5-13,16,18-19,21H,14-15,17H2,1-4H3;1H |
InChIキー |
FPGZDMMSXRYQFY-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(CCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


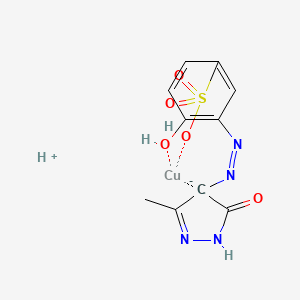
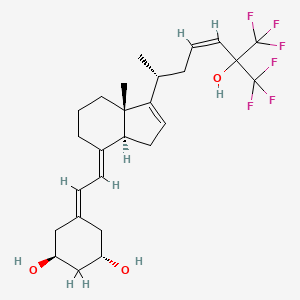

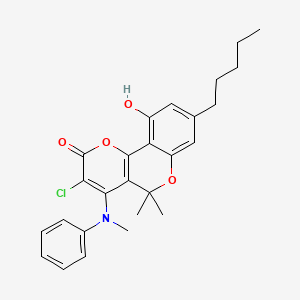
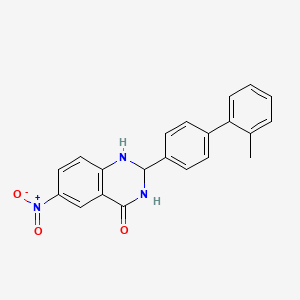
![[4-[2-(1-ethylpiperidin-1-ium-1-yl)ethyl]-3-oxo-1,4-benzoxazin-6-yl] N,N-dimethylcarbamate;iodide](/img/structure/B12701453.png)

